REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[N:7][C:6]([N:9]2[CH:13]=[N:12][C:11]([C:14](OC)=[O:15])=[N:10]2)=[C:5]2[NH:18][CH:19]=[CH:20][C:4]=12.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[N:7][C:6]([N:9]2[CH:13]=[N:12][C:11]([CH2:14][OH:15])=[N:10]2)=[C:5]2[NH:18][CH:19]=[CH:20][C:4]=12 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=C(N=C1)N1N=C(N=C1)C(=O)OC)NC=C2
|
Name
|
|
Quantity
|
1.208 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 1H
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (30 ml)
|
Type
|
CUSTOM
|
Details
|
dried under MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=C(N=C1)N1N=C(N=C1)CO)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.408 mmol | |
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 50.6% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |